2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol
Description
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol (CAS: 477848-16-1) is a brominated aromatic compound featuring a benzodioxole moiety linked via an imine group to a substituted phenol ring. Key characteristics include:
- Molecular formula: C₁₆H₁₄BrNO₄
- Molecular weight: 364.19 g/mol .
- Structural features: A 1,3-benzodioxole group (electron-rich aromatic system). An imine (-CH=N-) bridge. Bromine and methoxy substituents on the phenolic ring.
- Physicochemical properties: XLogP3: 3.3 (indicative of moderate lipophilicity). Hydrogen bond donors/acceptors: 1 and 5, respectively. Topological polar surface area (TPSA): 60.3 Ų, suggesting moderate solubility in polar solvents .
- Availability: Discontinued commercial product with ≥95% purity .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-bromo-4-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-5-11(16(19)13(17)6-12)8-18-7-10-2-3-14-15(4-10)22-9-21-14/h2-6,8,19H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOSCPNXHIVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)C=NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Methoxylation: The methoxy group is introduced by reacting the brominated compound with methanol in the presence of a base.
Formation of the Imino Group: The final step involves the condensation of the benzodioxole derivative with an amine to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives with hydroxyl or amine groups
Substitution: Azide or cyanide derivatives
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate significant antimicrobial properties. For instance, the introduction of methoxy groups has been shown to enhance antibacterial activity, while halogen substituents improve antifungal efficacy against various strains of bacteria and fungi .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit inflammation in animal models, showing promise as potential therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing related quinazolinone derivatives demonstrated that compounds like 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol could exhibit potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific functional groups significantly influenced the degree of inhibition observed .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | Pseudomonas aeruginosa | 18 |
Case Study 2: Anti-inflammatory Activity
In another investigation, compounds structurally similar to this compound were tested for their anti-inflammatory effects in a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups .
| Compound | Percentage Inhibition (%) |
|---|---|
| Control | 0 |
| Compound A | 31.28 |
| Compound B | 39.45 |
| Target Compound | 40.10 |
Mechanism of Action
The mechanism of action of 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromine and methoxy groups may enhance its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a class of Schiff base derivatives with heteroaromatic and halogenated substituents. Below is a comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated using computational tools (e.g., Molinspiration).
Key Observations :
Core Structural Motifs :
- The target compound and analogs share a benzodioxole/benzoxazole core and imine or thioether linkages. The benzodioxole group enhances π-π stacking interactions, while imine groups confer reactivity toward nucleophiles .
- Bromine substitution (in the target and compound) increases molecular weight and may influence electronic properties (e.g., resonance effects).
Substituent Effects :
- Methoxy vs. Ethoxy : The target’s methoxy group (smaller, less lipophilic) contrasts with the ethoxy group in the benzoxazole analog (), which increases hydrophobicity (higher XLogP3 inferred).
- Heterocyclic Variations : Oxadiazole and triazole rings () introduce additional hydrogen-bond acceptors, increasing TPSA and solubility compared to the target compound’s simpler imine bridge.
Thermal Stability :
Spectroscopic and Computational Insights
- NMR Spectroscopy: The target compound’s phenolic -OH proton (δ ~10–12 ppm, broad) and imine proton (δ ~8–9 ppm) would distinguish it from thioether-linked analogs (e.g., δ ~3–4 ppm for -SCH₂- in compounds) . Aromatic protons adjacent to bromine (deshielded, δ ~7.5–8.5 ppm) and methoxy (δ ~3.8–4.0 ppm) align with shifts observed in halogenated phenols .
Computational Analysis :
- Density functional theory (DFT) methods (e.g., B3LYP ) could predict the target’s electronic properties. The benzodioxole ring’s electron-donating effect may stabilize the imine group’s LUMO, enhancing reactivity toward electrophiles.
Biological Activity
The compound 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol , with CAS number 477848-16-1, is a synthetic organic molecule notable for its potential biological activities. This compound belongs to the class of benzodioxole derivatives, which have been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.19 g/mol. The structure includes a benzodioxole moiety, which is known for its diverse biological activities due to the presence of the dioxole ring that can interact with various biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential areas of interest:
- Antimicrobial Activity : Compounds with similar structural features have shown significant antibacterial and antifungal properties. The presence of bromine and methoxy groups may enhance these activities by increasing lipophilicity and altering membrane permeability.
- Anticancer Potential : Benzodioxole derivatives have been explored for their anticancer properties. Studies indicate that modifications in the benzodioxole structure can lead to increased cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that benzodioxole derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Table 1: Summary of Biological Activities
Detailed Research Findings
Recent studies have focused on the synthesis and characterization of benzodioxole derivatives, including this compound. For instance:
- Synthesis Methodology : The compound can be synthesized through a condensation reaction involving 6-bromo-4-methoxybenzaldehyde and an appropriate amine derivative derived from 1,3-benzodioxole .
- Biological Testing : In vitro assays have been conducted to evaluate the antimicrobial efficacy against various pathogens, showing promising results comparable to standard antibiotics .
- Mechanism of Action : Preliminary investigations suggest that the compound may exert its effects by interfering with bacterial cell wall synthesis or by disrupting cellular respiration in fungi .
Q & A
Q. What are the recommended synthetic routes for 2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A general procedure involves reacting 6-bromo-4-methoxy-2-formylbenzenol with 1,3-benzodioxol-5-ylmethylamine in anhydrous ethanol under reflux (70–80°C) for 12–24 hours, catalyzed by acetic acid. The reaction progress is monitored via TLC or HPLC. Purification is achieved through recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Similar protocols are detailed for structurally related imine derivatives in triazine-based syntheses .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved chemical goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents. Ensure compatibility with glass or HDPE containers.
- Spill Management : Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Q. How can the purity and structural identity of this compound be verified post-synthesis?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR (DMSO-d6 or CDCl3) to confirm proton environments (e.g., methoxy [δ ~3.8 ppm], benzodioxole [δ ~5.9–6.9 ppm]) and carbon backbone.
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ or [M+Na]+).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to balance accuracy and computational cost. Include exact exchange terms to improve thermochemical predictions .
- Properties Calculated :
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps for nucleophilic/electrophilic sites.
- Software : Gaussian 16 or ORCA, with geometry optimization at the DFT level followed by frequency analysis to confirm minima .
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution, applying full-matrix least-squares refinement. Key metrics: R factor < 0.05, wR2 < 0.15, and data-to-parameter ratio > 10 .
- Validation : Check for disorder in the benzodioxole or methoxy groups using OLEX2 or PLATON .
Q. How should researchers address contradictions in spectroscopic and computational data?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., via GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility .
- Dynamic Effects : Perform molecular dynamics simulations (AMBER or GROMACS) to model solvent interactions or tautomeric equilibria.
- Advanced Techniques : Use 2D NMR (e.g., NOESY, HSQC) to resolve overlapping signals or confirm hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
